molecular formula C8H8F2N2O2 B1454421 2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide CAS No. 1344795-88-5

2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide

Cat. No. B1454421
CAS RN: 1344795-88-5
M. Wt: 202.16 g/mol
InChI Key: GSFDWHWELXYCKG-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)-N'-hydroxyethanimidamide (DFE) is a synthetic compound that has recently been studied for a variety of applications. It is a derivative of the amide family, which is a group of compounds that are characterized by a carbonyl group linked to an amine group. DFE has been studied for its potential to act as a catalyst, as a ligand in enzyme-catalyzed reactions, and as a drug target.

Scientific Research Applications

Fluorescence Probe Development

2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide is not directly mentioned, but related compounds have been used in developing novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. This ability to differentiate hROS from other reactive oxygen species (ROS) makes these probes useful in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Organic Synthesis and Functionalization

Compounds similar to this compound have been employed in the regioexhaustive functionalization of difluorophenols. This process has led to the creation of various hydroxybenzoic acids, demonstrating the potential of these compounds in diversity-oriented synthesis and their relevance in organic chemistry (Marzi et al., 2004).

Biomedical Applications

Fluorinated analogues of compounds like this compound have potential applications in cancer imaging and as antiviral or cytotoxic agents. Their modification, such as the introduction of hydroxymethyl functionality, allows them to serve as key intermediates in synthesizing various nucleoside derivatives (Doepner et al., 2015).

Antioxidant Research

In the field of antioxidants, research has focused on evaluating the antioxidant activity of various samples using different methods. Compounds similar to this compound might be relevant in this context for their potential roles in protecting against oxidative stress in biological systems (Gulcin, 2020).

Anticancer Activity

Fluorinated analogues of compounds related to this compound have been synthesized and shown to retain potent cell growth inhibitory properties, indicating their potential as anticancer agents (Lawrence et al., 2003).

properties

IUPAC Name

2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-5-1-6(10)3-7(2-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDWHWELXYCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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